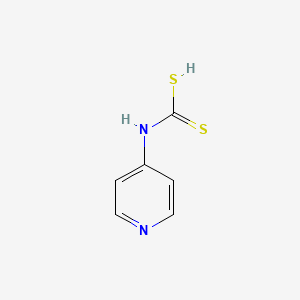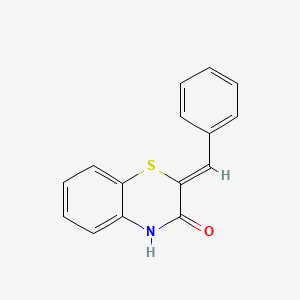
2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one is an organic compound that belongs to the class of benzothiazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one typically involves the condensation of benzaldehyde with 2-aminothiophenol under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the benzothiazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-Benzylidene-1,3-thiazolidin-4-one: Similar structure but with a thiazolidine ring.
2-Benzylidene-1,3-oxazolidin-4-one: Contains an oxazolidine ring instead of a benzothiazine ring.
Uniqueness
2-Benzylidene-2H-1,4-benzothiazin-3(4H)-one is unique due to its specific ring structure and the presence of both benzylidene and benzothiazine moieties. This combination may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
55043-20-4 |
|---|---|
分子式 |
C15H11NOS |
分子量 |
253.32 g/mol |
IUPAC 名称 |
(2Z)-2-benzylidene-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H11NOS/c17-15-14(10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17)/b14-10- |
InChI 键 |
DOQUSBFMNDTPGT-UVTDQMKNSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC3=CC=CC=C3S2 |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


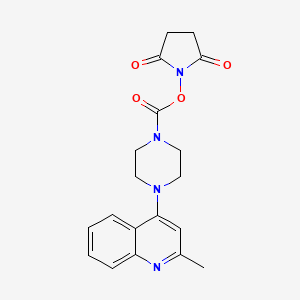
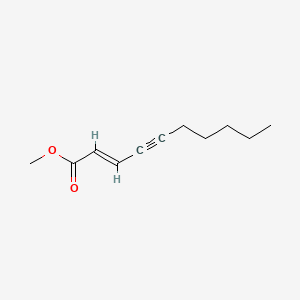
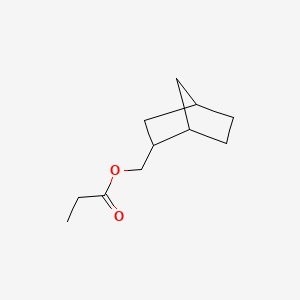

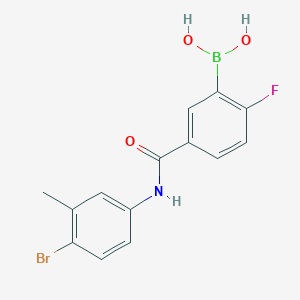
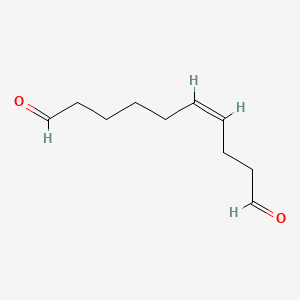
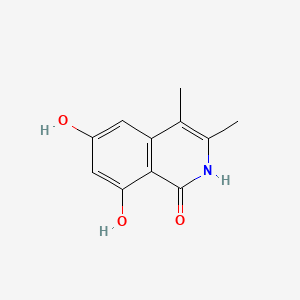


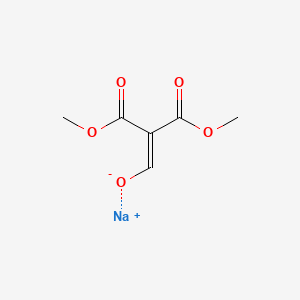

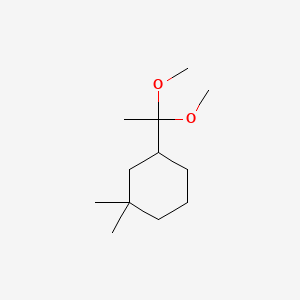
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
